molecular formula C9H13Cl2N B3023983 1-(2-Chlorophenyl)propan-1-amine hydrochloride CAS No. 1986330-86-2

1-(2-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B3023983
CAS No.: 1986330-86-2
M. Wt: 206.11 g/mol
InChI Key: SXSXIQCQWGYRDC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClN·HCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a chlorine atom at the second position

Scientific Research Applications

1-(2-Chlorophenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressants and other central nervous system (CNS) active agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-chlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the reduction and subsequent salt formation processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted phenylpropanamines.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)propan-1-amine hydrochloride
  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride
  • 1-(2-Chlorophenyl)-2-propanamine hydrochloride

Comparison: 1-(2-Chlorophenyl)propan-1-amine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.

Properties

IUPAC Name

1-(2-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXIQCQWGYRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735001
Record name 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-85-6
Record name 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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